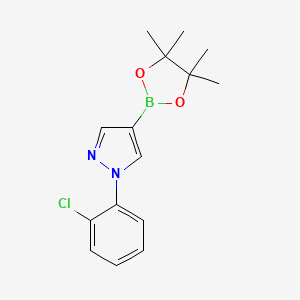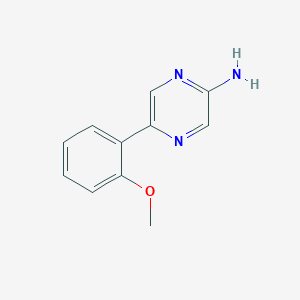
2-Phenylthiazole-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylthiazole-4-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group attached to a thiazole ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
作用机制
Target of Action
The primary target of 2-Phenylthiazole-4-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . It also undergoes protodeboronation, a radical approach that, when paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
The compound’s pharmacokinetics are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability may be significantly affected by its stability in water .
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds through the SM coupling reaction . This makes it a valuable tool in organic synthesis . Additionally, its involvement in protodeboronation allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . Its susceptibility to hydrolysis is considerably accelerated at physiological pH, which can affect its stability and efficacy . Therefore, the compound’s environment plays a crucial role in its action and should be carefully considered when using it for pharmacological purposes .
生化分析
Biochemical Properties
The 2-Phenylthiazole-4-boronic acid pinacol ester is a key player in biochemical reactions, particularly in the Suzuki–Miyaura coupling . This reaction involves the cross-coupling of organoboron compounds with organic halides or triflates, leading to the formation of carbon-carbon bonds . The this compound, due to its stability, can be used in these reactions as a replacement for unstable boronic acids .
Cellular Effects
They are considered for their potential in neutron capture therapy, a form of cancer treatment .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura coupling . In this reaction, the boronic ester acts as a nucleophile, transferring its organic group to a palladium complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of this compound is a notable characteristic . These compounds are only marginally stable in water, undergoing hydrolysis, especially at physiological pH . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH of the environment .
Metabolic Pathways
Boronic esters are known to participate in various transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Transport and Distribution
Boronic esters, due to their stability, are often used in chemical transformations where the boron moiety remains in the product .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthiazole-4-boronic acid pinacol ester typically involves the reaction of 2-phenylthiazole-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions . The process can be summarized as follows:
Reactants: 2-Phenylthiazole-4-boronic acid and pinacol.
Solvent: Toluene.
Conditions: Reflux overnight.
Product: this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and stability of the final product .
化学反应分析
Types of Reactions
2-Phenylthiazole-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids: From hydrolysis or oxidation.
科学研究应用
2-Phenylthiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the creation of advanced materials, including polymers and nanomaterials.
Biological Research: Investigated for its potential in drug delivery systems and as a probe in biochemical assays.
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the thiazole ring.
2-Thiazolylboronic Acid Pinacol Ester: Similar but with different substituents on the thiazole ring.
Uniqueness
2-Phenylthiazole-4-boronic acid pinacol ester is unique due to the presence of both the phenyl and thiazole groups, which confer distinct electronic and steric properties. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous .
属性
IUPAC Name |
2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-20-13(17-12)11-8-6-5-7-9-11/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLXZKPQZPHIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














